Kibdelone B

描述

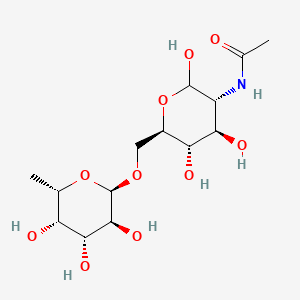

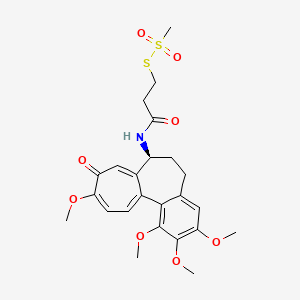

Kibdelone B is a natural aromatic polyketide first isolated from an actinomycete, Kibdelosporangium . It exhibits potent and selective cytotoxicity against a panel of human tumor cell lines . Kibdelone B also displays significant antibacterial and nematocidal activity . It is a minor analogue of a potent antitumor complex isolated from Kibdelosporangium sp .

Synthesis Analysis

The synthesis of Kibdelone B involves detailed spectroscopic analysis and chemical interconversion, as well as mechanistic and biosynthetic considerations . The synthesis of a chiral, nonracemic iodocyclohexene carboxylate EF ring fragment of the kibdelones was achieved employing an intramolecular iodo halo-Michael aldol reaction . This fragment was then merged with an ABCD ring fragment to afford the congener Kibdelone C .

Molecular Structure Analysis

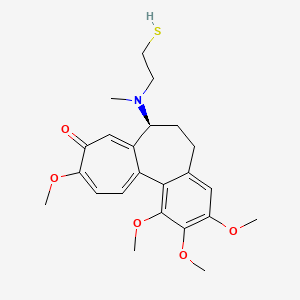

The molecular formula of Kibdelone B is C29H26ClNO10 . The complete relative stereostructures were assigned to Kibdelone B on the basis of detailed spectroscopic analysis and chemical interconversion .

Chemical Reactions Analysis

Kibdelone B is a member of the Kibdelone group that undergoes facile equilibration to Kibdelones A-C under mild conditions . The chemical reactions involved in the synthesis of Kibdelone B include an intramolecular iodo halo-Michael aldol reaction .

Physical And Chemical Properties Analysis

Kibdelone B has a molecular weight of 584.0 g/mol . The InChI code for Kibdelone B is InChI=1S/C29H26ClNO10/c1-4-5-11-20 (30)16-17 (29 (39)31 (11)2)23 (36)14-9 (21 (16)34)6-7-10-15 (14)24 (37)19-25 (38)18-22 (35)12 (32)8-13 (33)27 (18)41-28 (19)26 (10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 .

科学研究应用

抗癌特性:Kibdelones 以其有效的抗癌特性而闻名。它们是从澳大利亚微生物中分离出来的,并已显示出对各种人类肿瘤细胞系的显着活性。Kibdelone B 与其他 kibdelones 一样,在温和条件下会发生平衡,形成 kibdelone A-C 的混合物,它们也是有效的抗癌化合物 (Ratnayake 等人,2007)。

合成和生物学评估:各种研究集中于合成 kibdelones 及其衍生物,以了解它们的结构和生物活性。例如,已经探索了 kibdelone C 及其类似物的合成,以评估它们对人类癌细胞系的细胞毒性。一些简化的 kibdelone C 衍生物显示的活性甚至高于天然产物本身 (Rujirawanich 等人,2016)。

作用机制:kibdelones 的确切作用机制尚未完全了解。然而,研究表明,kibdelone C 及其衍生物会破坏癌细胞中的肌动蛋白细胞骨架,而不会直接与肌动蛋白结合或影响其体外聚合。这表明与其他多环芳香化合物相比,它具有独特的作用方式 (Rujirawanich 等人,2016)。

化学合成:已经报道了包括 kibdelone C 在内的各种 kibdelones 的全合成。这些研究提供了对 kibdelones 结构方面的见解,并为开发具有潜在治疗应用的类似物铺平了道路 (Butler 等人,2011)。

抗菌和杀线虫活性:除了抗癌特性外,kibdelones 还显示出显着的抗菌和杀线虫活性。这拓宽了它们在药理学中的潜在应用范围 (Ratnayake 等人,2007)。

未来方向

The future directions for Kibdelone B research could involve further studies on its mechanism of action, especially its impact on the actin cytoskeleton . Additionally, more research could be conducted to explore its potential applications in cancer treatment, given its potent and selective cytotoxicity against a panel of human tumor cell lines .

属性

IUPAC Name |

8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h10,12-13,15,19,22,24,26,28,32-33,35,37H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQUJOAWTLZSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4C3C(C5C(C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 118797203 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)